molecular formula C10H17NO B13943508 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one CAS No. 56701-31-6

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one

Cat. No.: B13943508
CAS No.: 56701-31-6
M. Wt: 167.25 g/mol
InChI Key: RMIXYJMYTKDMQI-UHFFFAOYSA-N
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Description

7-(Aminomethyl)bicyclo[331]nonan-3-one is an organic compound with the molecular formula C₁₀H₁₇NO It is a bicyclic structure featuring a ketone group at the 3-position and an aminomethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, which yields a bicyclic β-keto ester. The ketonic cleavage of this intermediate produces 1-hydroxybicyclo[3.3.1]nonan-3-one. The removal of the bridgehead hydroxyl group via bromination results in the desired ketone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, bromination, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonan-3-one: A structurally similar compound without the aminomethyl group.

    7-Methylene-bicyclo[3.3.1]nonan-3-one oxime: A derivative with an oxime group at the 7-position.

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure.

Uniqueness

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one is unique due to the presence of both the aminomethyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-(aminomethyl)bicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-9H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXYJMYTKDMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(=O)C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336458
Record name 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56701-31-6
Record name 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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